molecular formula C8H8O4 B1600006 2,3-Dihydroxy-5-methylbenzoic acid CAS No. 6049-93-0

2,3-Dihydroxy-5-methylbenzoic acid

Cat. No. B1600006
CAS RN: 6049-93-0
M. Wt: 168.15 g/mol
InChI Key: NCLKLKFWHLNSPF-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-5-methylbenzoic acid is a biochemical used for proteomics research . It has a molecular formula of C8H8O4 and a molecular weight of 168.15 .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxy-5-methylbenzoic acid consists of a benzene ring with two hydroxyl groups and one methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Proteomics Research

2,3-Dihydroxy-5-methylbenzoic acid is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein expression, interactions, and modifications that can provide valuable insights into cellular processes and diseases .

Cell Biology

While specific applications in cell biology are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in studying cellular processes. Proteins play crucial roles in virtually all biological processes, and their study can reveal how cells function and respond to various stimuli .

Genomics

In genomics, the compound could potentially be used in studying the effects of genetic variations on protein expression and function . Understanding these effects can help researchers identify genetic markers for diseases and develop personalized treatments .

Chromatography

Although specific applications in chromatography are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in this field. Chromatography is a technique used to separate mixtures, and it’s often used in proteomics to separate and analyze complex protein samples .

Mass Spectrometry

The compound could potentially be used in mass spectrometry, a technique used to measure the mass-to-charge ratio of ions. This can help identify and quantify molecules in simple and complex mixtures, such as proteins in a proteomics sample .

Analytical Chemistry

In analytical chemistry, 2,3-Dihydroxy-5-methylbenzoic acid could be used as a standard or reagent . Analytical chemistry involves the analysis of samples to determine their chemical composition and structure .

Biopharma Production

While specific applications in biopharma production are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in this field. Biopharmaceuticals are medical drugs produced using biotechnology, and they often involve the use of proteins .

Advanced Battery Science and Technology

Although specific applications in advanced battery science and technology are not directly mentioned in the search results, the compound’s chemical properties suggest potential applications in this field. For example, it could potentially be used in the development of new battery materials or electrolytes .

properties

IUPAC Name

2,3-dihydroxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLKLKFWHLNSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454952
Record name 2,3-Dihydroxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-5-methylbenzoic acid

CAS RN

6049-93-0
Record name 2,3-Dihydroxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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